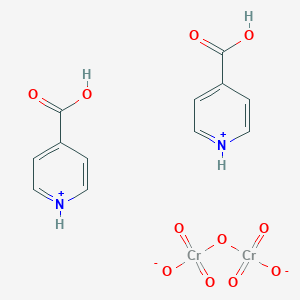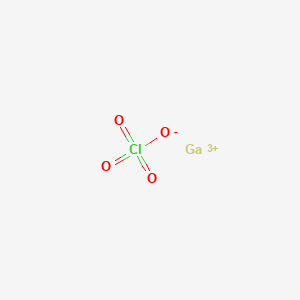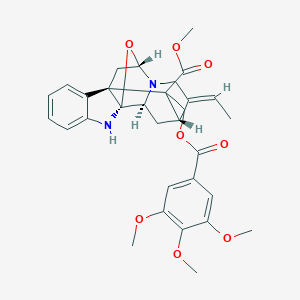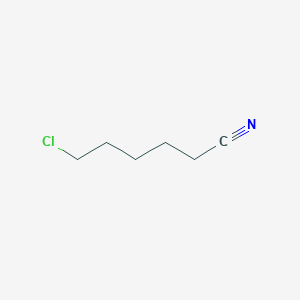
6-Chlorohexanenitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-Chlorohexanenitrile and related compounds involves various chemical reactions, including photolysis and catalytic processes. For instance, the photolysis of 4-chloroaniline in polar media leads to the formation of phenyl cations, which can undergo further reactions to form different compounds (Guizzardi et al., 2001). Another method involves the reaction between epichlorohydrin and cyclohexanone, using BF3·OEt2 as a catalyst, to synthesize related compounds (Ozturk et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds related to 6-Chlorohexanenitrile has been studied using X-ray diffraction and various spectroscopic techniques. These analyses reveal details about bond lengths, angles, and conformations. For example, the structure of N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine, a related compound, has been determined, showing a planar ring system and a chair conformation for the cyclohexane ring (Remoortere & Boer, 1971).
Chemical Reactions and Properties
The chemical reactivity of 6-Chlorohexanenitrile and similar compounds involves various interactions and transformations. These compounds can participate in electrophilic substitution, addition reactions, and form complexes with metals. For instance, cyclohexane-1,3-dione derivatives, closely related to 6-Chlorohexanenitrile, are used in the synthesis of amides and can act as scavengers in chemical reactions (Humphrey et al., 2003).
Wissenschaftliche Forschungsanwendungen
Agricultural Applications : A study by Sun et al. (2015) found that the nitrification inhibitor 2-chloro-6-(trichloromethyl)-pyridine (CP), used in rice paddy fields, increases yield and reduces nitrogen losses, ultimately decreasing global warming potential despite increased ammonia volatilization (Sun et al., 2015).
Chemical Research : Research by Katano et al. (2004) demonstrates that 1,6-dichlorohexane and 1,4-dichlorobutane are useful organic solvents for ion-transfer voltammetry at the O-water interface, with 1,6-DCH showing better potential window coverage than 1,2-DCE (Katano et al., 2004). Furthermore, Rimboud et al. (2010) present a formal ion partition potential scale for measuring ion transfers at the water/1,6-dichlorohexane interface, enabling more accurate measurements of ion-association constants (Rimboud et al., 2010).
Environmental Science : Willett et al. (1998) discuss the different environmental fates and toxicities of hexachlorocyclohexane (HCH) isomers, with significant implications for human health and environmental contamination (Willett et al., 1998).
Explosive Material Research : Studies on energetic materials like RDX show that advanced oxidation processes can effectively degrade these compounds, indicating potential environmental remediation strategies (Bose et al., 1998). Additionally, Rylott et al. (2011) identify plant genes involved in 2,4,6-trinitrotoluene detoxification, which could aid in phytoremediation efforts for explosives contamination (Rylott et al., 2011).
Eigenschaften
IUPAC Name |
6-chlorohexanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN/c7-5-3-1-2-4-6-8/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKNMBFMTVKLEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC#N)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289184 | |
| Record name | 6-chlorohexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorohexanenitrile | |
CAS RN |
6628-78-0 | |
| Record name | NSC59713 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chlorohexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




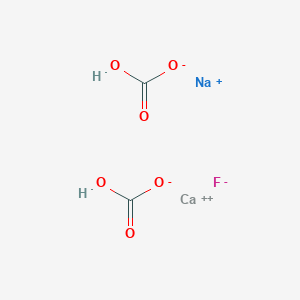



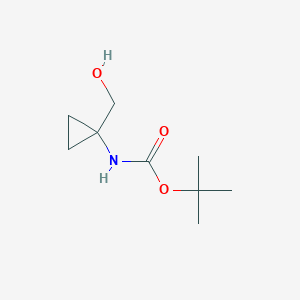
![[1,3-Benzothiazol-2-ylsulfanylmethylsulfanyl(methylsulfanyl)methylidene]cyanamide](/img/structure/B10884.png)
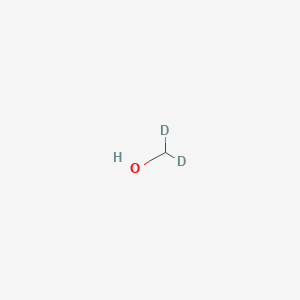
![[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B10891.png)
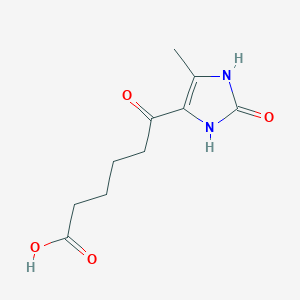
![Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI)](/img/structure/B10893.png)
